molecular formula C4H12N2O2S B1287365 2-amino-N,N-dimethylethanesulfonamide CAS No. 91893-70-8

2-amino-N,N-dimethylethanesulfonamide

Cat. No.: B1287365
CAS No.: 91893-70-8
M. Wt: 152.22 g/mol
InChI Key: RTVWJWNJHGNHTD-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylethanesulfonamide (2-ADES) is an organic compound with a sulfonamide group. It is a white, crystalline solid that is soluble in water and organic solvents. It is widely used in organic synthesis and as a reagent in laboratory experiments. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

2-amino-N,N-dimethylethanesulfonamide and its derivatives exhibit a wide range of biological activities, primarily as enzyme inhibitors. These compounds are frequently used in synthetic organic chemistry due to their roles as active agents in various reactions like 1,4‑addition and electrocyclization. Their synthesis often involves dehydrative methods starting from related propanol and hydroxypropanesulfonamide derivatives (2020, Kharkov University Bulletin Chemical Series).

Biochemistry and Molecular Biology

Dansylalanine, a derivative of this compound, has been used in the field of biochemistry for studying protein structure and interactions. This fluorescent amino acid can be biosynthetically incorporated into proteins at specific sites, facilitating studies of protein folding and function in vitro and in vivo (2006, Proceedings of the National Academy of Sciences of the United States of America).

Polymer Science

In polymer science, derivatives of this compound are used to create hyperbranched polymers. For instance, the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone results in water-soluble hyperbranched polysulfone-amine with multiamino groups, highlighting the versatility of these compounds in advanced materials science (2000, Macromolecules).

Organic Synthesis

This compound derivatives are also important in the synthesis of various organic compounds. For example, they play a role in the synthesis of water-soluble prodrugs and derivatives with potential antitumor activity (1992, Journal of medicinal chemistry). Furthermore, their derivatives have been used in the selective detection of toxic metals like antimony and thallium, demonstrating their utility in environmental monitoring and analysis (2019, Journal of Materials Research and Technology).

Safety and Hazards

The safety information available indicates that 2-amino-N,N-dimethylethanesulfonamide may be harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. .

Properties

IUPAC Name

2-amino-N,N-dimethylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-6(2)9(7,8)4-3-5/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWJWNJHGNHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600417
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91893-70-8
Record name 2-Amino-N,N-dimethylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91893-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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